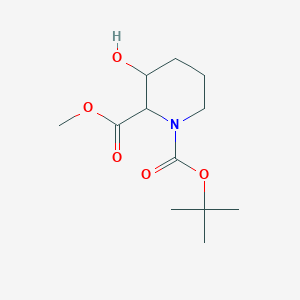

Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate

Description

Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate (CAS 1822348-08-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxyl group at the 3-position, and a methyl ester at the 2-position. This compound is widely used in organic synthesis, particularly in pharmaceutical intermediates, due to the Boc group’s stability under basic and nucleophilic conditions . Its molecular formula is inferred to be similar to Methyl N-Boc-piperidine-3-carboxylate (C₁₂H₂₁NO₄, MW 243.3), with structural modifications at the hydroxyl and ester positions .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 3-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCVRGCAXJUTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 201.26 g/mol

- CAS Number : 143900-44-1

The compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyl group at the 3-position. This chiral structure contributes to its bioactivity and versatility in drug synthesis.

Pharmaceutical Applications

-

Synthesis of Anticancer Agents

- Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate serves as a key intermediate in the synthesis of ibrutinib , a Bruton’s tyrosine kinase inhibitor approved for treating B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The introduction of the chiral hydroxyl group enhances the pharmacological properties of the resulting compounds .

- Antiviral and Antibacterial Properties

- Neuroprotective Agents

Synthetic Methods

Several synthetic routes have been developed to produce this compound efficiently:

Enzymatic Asymmetric Reduction

This method utilizes enzymes to achieve high yields and selectivity:

- The use of alcohol dehydrogenases from Candida albicans has been reported to catalyze the reduction of N-Boc-3-piperidone to yield (S)-N-Boc-3-hydroxypiperidine with an enantiomeric excess (e.e) of up to 100% .

Chemical Synthesis

Traditional chemical methods involve:

- Hydrogenation of 3-hydroxypyridine followed by protection with Boc groups. This method allows for scalability but may require more complex purification steps compared to enzymatic methods .

Case Study 1: Ibrutinib Synthesis

A detailed synthetic route for ibuprofen includes methyl 1-Boc-3-hydroxypiperidine as an essential intermediate. The process involves multiple steps, including asymmetric reduction and coupling reactions that leverage the unique properties of this compound to enhance bioactivity .

Case Study 2: Antiviral Drug Development

Research has focused on modifying the piperidine core to improve antiviral efficacy. Derivatives synthesized from methyl 1-Boc-3-hydroxypiperidine have shown promising results against viral infections in preclinical studies, paving the way for future clinical applications .

Mechanism of Action

The mechanism by which Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amine can be deprotected in vivo to release the active amine, which can then interact with biological targets.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.

Receptors: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their key distinctions:

Physical and Chemical Properties

- Melting Point : this compound is a solid with a melting point range of 30–60°C, similar to Methyl N-Boc-piperidine-3-carboxylate . Ethyl analogs (e.g., CAS 1822540-32-8) lack reported melting points but are presumed to have higher lipophilicity due to the ethyl ester .

- Stability: All Boc-protected analogs are stable under recommended storage conditions but decompose under fire to release CO and NOₓ .

Research Implications

- Drug Design: The hydroxyl group in this compound can serve as a hydrogen-bond donor in enzyme inhibitors, contrasting with the lipophilic allyl or ethyl groups .

- Catalysis : Boc-protected piperidines are intermediates in asymmetric catalysis, where steric effects from substituents (e.g., hydroxymethyl) influence enantioselectivity .

Biological Activity

Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate (also referred to as Methyl 1-Boc-3-hydroxypiperidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. Its synthesis typically involves enzymatic methods or chemical transformations that yield high purity and efficiency. For instance, one method employs a biotransformation process using ketoreductase to achieve the desired compound with excellent yields .

Biological Activities

The biological activities of Methyl 1-Boc-3-hydroxypiperidine can be categorized into several key areas:

1. Anticancer Activity

Research indicates that piperidine derivatives, including Methyl 1-Boc-3-hydroxypiperidine, exhibit potential anticancer properties. A study demonstrated that compounds derived from piperidine showed cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism includes induction of apoptosis and inhibition of cell proliferation .

2. Enzyme Inhibition

Methyl 1-Boc-3-hydroxypiperidine has been evaluated for its inhibitory effects on serine proteases, which are crucial in various physiological processes and disease states. For example, it has shown promising results against matriptase and hepsin with IC50 values in the nanomolar range . This suggests that the compound could be developed as a therapeutic agent targeting these enzymes.

3. Antibacterial Properties

The compound's antibacterial activity has also been explored. It demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent activity . This aspect highlights its potential use in treating bacterial infections.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving the treatment of FaDu hypopharyngeal tumor cells, Methyl 1-Boc-3-hydroxypiperidine was tested alongside standard chemotherapeutics. The results indicated that this compound could enhance apoptosis rates compared to controls, suggesting its utility as an adjunct therapy in cancer treatment.

Case Study 2: Enzyme Inhibition Profile

A series of experiments were conducted to assess the enzyme inhibition profile of various piperidine derivatives, including Methyl 1-Boc-3-hydroxypiperidine. The findings revealed that modifications on the piperidine ring significantly influenced inhibitory potency against serine proteases, providing insights into structure-activity relationships (SAR) essential for drug design .

Pharmacokinetic Properties

Understanding the pharmacokinetics of Methyl 1-Boc-3-hydroxypiperidine is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles with moderate bioavailability and half-life, which are conducive for further development into clinical candidates .

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 14 |

| Volume of Distribution (L/kg) | 0.6 |

| Half-life (min) | 80 |

| Bioavailability (%) | 42 |

Preparation Methods

Multi-Step Asymmetric Synthesis from Chiral Starting Materials

A patent (CN105801518A) describes an enantioselective synthesis pathway adaptable for Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate. Starting with (R)-glyceraldehyde acetonide, the route involves:

-

Wittig Reaction : Formation of (S)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylonitrile via acetonitrile addition.

-

Hydrogenation : Palladium-carbon catalyzed reduction of the double bond to yield a saturated nitrile intermediate.

-

Deprotection : Acidic hydrolysis removes the acetonide group, generating (S)-4,5-dihydroxyvaleronitrile.

-

Selective Tosylation : Introduction of a p-toluenesulfonyl group at the primary hydroxyl position.

-

Cyclization : Raney nickel-mediated hydrogenation reduces the nitrile to an amine, facilitating piperidine ring closure.

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) yields the Boc-protected piperidine.

-

Esterification : Methylation of the carboxylic acid intermediate using methyl chloroformate or dimethyl carbonate completes the synthesis.

This method achieves an overall yield of 28–35% with >99% enantiomeric excess (ee), avoiding costly resolution steps.

Diastereomeric Resolution of Racemic Mixtures

Early approaches relied on resolving racemic 3-hydroxypiperidine derivatives using chiral auxiliaries like tartaric acid or camphorsulfonic acid. After resolution, the (S)-enantiomer undergoes sequential Boc protection and esterification:

Key Steps :

-

Resolution : 3-Hydroxypiperidine is treated with L-(+)-tartaric acid in ethanol, yielding diastereomeric salts separable via fractional crystallization.

-

Boc Protection : The resolved (S)-3-hydroxypiperidine reacts with Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Esterification : Carboxylation at the 2-position via Claisen condensation with methyl chloroformate, followed by purification via column chromatography.

This method suffers from low yields (≤30%) and high material costs due to inefficient resolution.

Biocatalytic Approaches

Ketoreductase-Catalyzed Asymmetric Reduction

A biotransformation route (Scheme 2 in) utilizes ketoreductases to enantioselectively reduce N-Boc-piperidin-3-one (NBPO) to (S)-1-Boc-3-hydroxypiperidine, which is subsequently esterified:

Procedure :

-

Substrate Preparation : NBPO is synthesized via oxidation of 1-Boc-3-hydroxypiperidine using NaOCl-TEMPO.

-

Enzymatic Reduction : NBPO is reduced by ketoreductase (e.g., KRED-101) in a NADPH-cofactor system, achieving >99% ee.

-

Esterification : The alcohol intermediate is carboxylated at the 2-position using methyl chloroformate and DMAP in dichloromethane.

Advantages :

-

Yields exceed 85% for the reduction step.

-

Mild reaction conditions (pH 7.0, 30°C) enhance scalability.

Industrial-Scale Optimization

Catalytic Hydrogenation for Cyclization

The patent CN105801518A highlights Raney nickel as critical for nitrile hydrogenation and cyclization. Optimized conditions include:

Q & A

Q. What are the optimal synthetic routes for Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via Boc-protection of the piperidine nitrogen, followed by hydroxylation and esterification. Key intermediates (e.g., Boc-protected piperidine derivatives) should be characterized using 1H/13C NMR to confirm regioselectivity and FT-IR to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters). For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ensures unambiguous structural assignment . Impurities from incomplete Boc-deprotection can be monitored via HPLC-MS (C18 columns, acetonitrile/water gradients) .

Q. How should researchers handle stability and storage of this compound?

The compound is stable under inert atmospheres but sensitive to moisture and strong acids/bases. Store at 2–8°C in airtight containers with desiccants. Decomposition products (e.g., free piperidine or ester hydrolysis byproducts) can form under prolonged heat (>60°C); monitor via TLC (silica gel, ethyl acetate/hexane eluent) and confirm using GC-MS .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times against synthetic standards.

- Structural confirmation : Combine NMR (1H, 13C, DEPT) with high-resolution mass spectrometry (HRMS) to resolve molecular ion peaks (e.g., [M+H]+ or [M+Na]+). For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is essential .

Advanced Research Questions

Q. How can conformational flexibility of the piperidine ring impact reactivity or crystallographic data interpretation?

The 3-hydroxypiperidine moiety exhibits ring puckering , which affects hydrogen-bonding networks and crystallographic refinement. Use Cremer-Pople puckering parameters to quantify deviations from planarity (e.g., amplitude and phase angle ) . For dynamic studies, variable-temperature NMR or molecular dynamics simulations (e.g., Gaussian or AMBER) can model ring-flipping energetics.

Q. What strategies resolve discrepancies between spectroscopic data and computational models?

- X-ray refinement : Use SHELXL for high-resolution data to refine occupancy and thermal parameters. Discrepancies in torsion angles may indicate disorder; apply TWINLAWS in SHELX for twinned crystals .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level and compare computed NMR chemical shifts (GIAO method) or IR spectra with experimental data. Use ORCA or Gaussian for simulations .

Q. How can researchers design experiments to probe the compound’s reactivity under catalytic conditions?

- Protection/deprotection : Test Boc-group stability under acidic (e.g., TFA/DCM) or basic (e.g., K2CO3/MeOH) conditions using in situ FT-IR to monitor carbonyl changes.

- Ester hydrolysis : Perform pH-dependent kinetic studies (pH 2–12) with UV-Vis or LC-MS to track carboxylate formation.

- Metal catalysis : Screen Pd/C or Ru-based catalysts for hydrogenolysis of the Boc group; analyze products via X-ray photoelectron spectroscopy (XPS) to confirm cleavage .

Q. How to address batch-to-batch variability in synthetic yields or impurity profiles?

- DoE (Design of Experiments) : Use fractional factorial designs to optimize reaction parameters (temperature, solvent ratio, catalyst loading).

- Advanced chromatography : Employ preparative HPLC with chiral columns to separate diastereomers. For trace impurities (>0.1%), use LC-QTOF-MS for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.